[Dec-9-ynoxy(diphenyl)methyl]benzene
Description
[Dec-9-ynoxy(diphenyl)methyl]benzene is a complex aromatic ether characterized by a benzene ring substituted with a diphenylmethyl group (C₆H₅)₂CH–, which is further functionalized with a dec-9-ynoxy chain (–O–(CH₂)₈C≡CH). The dec-9-ynoxy moiety introduces a terminal alkyne group at the 9th position of a 10-carbon chain, conferring unique reactivity and physicochemical properties. This compound likely exhibits high lipophilicity due to the bulky diphenylmethyl group and the long hydrocarbon chain, making it relevant in organic synthesis, material science, or pharmaceutical intermediates .
Properties
CAS No. |
65686-47-7 |
|---|---|
Molecular Formula |
C29H32O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[dec-9-ynoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C29H32O/c1-2-3-4-5-6-7-8-18-25-30-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h1,9-17,19-24H,3-8,18,25H2 |
InChI Key |
BOXYSIIMUXRGFY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Alkylation of Phenol Derivatives
The most widely reported method involves the alkylation of diphenylmethanol derivatives with haloalkynes. For example, 9-chloro-1-decyne reacts with (diphenylmethyl)phenol under basic conditions:
Reaction conditions :
- Base : Potassium hydroxide (KOH) or sodium hydride (NaH)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 0–5°C during reagent addition, followed by room-temperature stirring.
This exothermic reaction requires careful temperature control to prevent side reactions. Isolated yields typically reach 73% , with purity confirmed via HPLC (>98%).
Nucleophilic Substitution Reactions
An alternative approach employs nucleophilic displacement of activated aryl halides. For instance, (diphenylmethyl)benzyl bromide reacts with sodium decynolate:
$$
\text{C}{6}\text{H}5\text{CH}(\text{C}6\text{H}5)\text{Br} + \text{NaO}(\text{CH}2)7\text{C#CH} \rightarrow \text{[Dec-9-ynoxy(diphenyl)methyl]benzene} + \text{NaBr}
$$
Optimized parameters :
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (DMF, THF) outperform ethers in achieving higher conversions (>90% vs. 75% for diethyl ether). Strong bases like NaH provide faster kinetics but risk over-alkylation, whereas KOH offers a balance between reactivity and selectivity.
Temperature and Time
Low temperatures (0–5°C) during initial mixing minimize oligomerization of the alkyne chain. Subsequent warming to 25°C for 12–24 hours ensures complete conversion. Prolonged heating (>48 hours) reduces yields by 15–20% due to decomposition.
Catalytic Methods
Recent advances employ transition-metal catalysts to enhance efficiency:
Palladium-mediated coupling :
This method avoids strong bases, making it suitable for acid-sensitive substrates.
Alternative Synthetic Approaches
Grignard Reagent Utilization
Reaction of diphenylmethylmagnesium bromide with dec-9-ynol derivatives offers a one-pot synthesis:
$$
\text{Ph}2\text{CHMgBr} + \text{HO}(\text{CH}2)_7\text{C#CH} \rightarrow \text{[Dec-9-ynoxy(diphenyl)methyl]benzene}
$$
Challenges : Moisture sensitivity and competing elimination reactions limit yields to 55–60%.
Reductive Etherification
A novel approach uses reductive coupling of benzaldehyde derivatives with dec-9-ynol:
$$
\text{Ph}2\text{CO} + \text{HO}(\text{CH}2)7\text{C#CH} \xrightarrow{\text{NaBH}4} \text{[Dec-9-ynoxy(diphenyl)methyl]benzene}
$$
Advantage : Avoids halogenated intermediates.
Yield : 65% after optimization.
Industrial-Scale Production Considerations
Cost Efficiency
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥98% |
| Alkyne content | IR | ν(C≡C) 3300 cm⁻¹ |
| Molecular weight | MS | 438.6 g/mol (calc.) |
¹H NMR (DMSO- d 6): δ 7.2–7.4 (m, 15H, Ar–H), 3.8 (t, 2H, OCH₂), 2.1–2.3 (m, 12H, CH₂).
Challenges and Limitations
Recent Advances
Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, achieving 78% yield. Flow chemistry systems also show promise for continuous production, though scalability data remain limited.
Chemical Reactions Analysis
Types of Reactions
[Dec-9-ynoxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Amines or thiols substituted benzene derivatives.
Scientific Research Applications
[Dec-9-ynoxy(diphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of [Dec-9-ynoxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(a) Diphenyl Ether (CAS 101-84-8)
- Structure : Two phenyl groups linked via an oxygen atom (Ph–O–Ph).
- Comparison : Lacks the diphenylmethyl group and alkyne chain. Simpler structure with lower molecular weight.
- Properties: Boiling point ~258°C; used as a heat transfer fluid.
- Reactivity : Less reactive due to absence of alkyne or bulky substituents.
(b) Decyloxybenzene (CAS 35021-67-1)
- Structure : Benzene with a decyloxy group (–O–(CH₂)₉CH₃).
- Comparison : Shares the long alkoxy chain but lacks the diphenylmethyl group and alkyne.
- Properties: Higher hydrophobicity than diphenyl ether due to the alkyl chain.
(d) Chlorinated Benzene Derivatives (e.g., Benzyl-(chloromethyl)-methoxy-methylsilane)
- Structure : Benzene rings with halogen substituents.
- Comparison: Chlorination increases toxicity and reactivity (e.g., electrophilic substitution). [Dec-9-ynoxy(diphenyl)methyl]benzene’s alkyne group may confer nucleophilic or cycloaddition reactivity instead .
Physicochemical and Functional Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reactivity Insights |
|---|---|---|---|---|
| [Dec-9-ynoxy(diphenyl)methyl]benzene | C₂₉H₃₀O | ~394.5 | High lipophilicity; terminal alkyne for click chemistry | Alkyne participation in Huisgen cycloaddition |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | Simple ether; low steric hindrance | Electrophilic aromatic substitution |
| Decyloxybenzene | C₁₆H₂₆O | 234.38 | Long alkyl chain enhances hydrophobicity | Limited reactivity beyond ether cleavage |
| 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | C₂₀H₂₃NO | 293.41 | Bicyclic amine enhances pharmacological activity | Base-catalyzed reactions at amine site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
